molecular formula C13H10N2O2 B5795200 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5795200
M. Wt: 226.23 g/mol
InChI Key: NXXURVXTYOJCSP-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole ring, a versatile scaffold recognized for its metabolic stability and role as a bioisostere for esters and amides, which can enhance the pharmacokinetic properties of potential drug candidates . The integration of a furan heterocycle further diversifies its molecular interactions, making it a valuable building block for developing novel therapeutic agents. Research into 1,2,4-oxadiazole derivatives has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . Specifically, compounds incorporating both furan and oxadiazole motifs have shown promising anti-staphylococcal activity, indicating potential for development against resistant bacterial strains . This makes this compound a compelling candidate for hit-to-lead optimization in antibacterial programs. Furthermore, its structure aligns with compounds investigated as inhibitors of various enzymes and growth factors involved in cancer proliferation . Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for screening against biological targets. This product is intended for research applications in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXURVXTYOJCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Furan 2 Yl 3 4 Methylphenyl 1,2,4 Oxadiazole and Analogous Structures

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The formation of the 1,2,4-oxadiazole ring is the cornerstone of synthesizing 5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Over the years, several reliable methods have been developed, ranging from classical cyclization reactions to more modern and efficient protocols.

Amidoxime-Based Cyclization Reactions

A prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime (B1450833) followed by cyclodehydration. In the context of synthesizing this compound, this would typically involve the reaction of 4-methylbenzamidoxime with an activated derivative of furan-2-carboxylic acid, such as furan-2-carbonyl chloride.

The general two-step process begins with the formation of an O-acylamidoxime intermediate. This is achieved by reacting the amidoxime with an acylating agent. The subsequent step involves the cyclization of this intermediate, usually promoted by heat or a dehydrating agent, to yield the desired 1,2,4-oxadiazole. A variety of reagents and conditions can be employed for the cyclization step, including heating in solvents like pyridine or using reagents such as thionyl chloride.

For instance, a closely related compound, 5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole, has been synthesized in a two-step process. The first step involves the synthesis of p-tolyl-amidoxime from p-tolunitrile and hydroxylamine hydrochloride. In the second step, the amidoxime is reacted with benzoyl chloride to form the 1,2,4-oxadiazole. This established procedure can be adapted for the synthesis of the target molecule by substituting benzoyl chloride with furan-2-carbonyl chloride.

Starting Material 1Starting Material 2Key IntermediateProductTypical Conditions
4-MethylbenzamidoximeFuran-2-carbonyl chlorideO-(Furan-2-carbonyl)-4-methylbenzamidoximeThis compound1. Acylation in a suitable solvent (e.g., pyridine, DCM). 2. Thermal or acid-catalyzed cyclodehydration.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile is another fundamental approach to the 1,2,4-oxadiazole ring system. chem-station.comnih.gov This [3+2] cycloaddition reaction offers a direct route to the heterocyclic core. For the synthesis of this compound, this would involve the reaction of a 4-methylphenyl-nitrile oxide with furan-2-carbonitrile.

The nitrile oxide can be generated in situ from the corresponding hydroximoyl halide (e.g., 4-methylbenzohydroximoyl chloride) by treatment with a base. The highly reactive nitrile oxide then readily undergoes cycloaddition with the nitrile component. The regioselectivity of this reaction is a key consideration, as it determines the substitution pattern on the resulting oxadiazole ring.

While a powerful tool, this method can sometimes be limited by the stability and accessibility of the nitrile oxide precursor and the reactivity of the nitrile dipolarophile.

Cyclodehydration and Oxidative Cyclization Protocols

Cyclodehydration reactions provide another avenue to 1,2,4-oxadiazoles. These methods often start from precursors that already contain the requisite atoms for the ring system and require the removal of a water molecule to facilitate cyclization. For example, the reaction of an N-acylamidoxime can be driven to the corresponding oxadiazole under dehydrating conditions.

Oxidative cyclization methods have also emerged as a valuable tool. These reactions typically involve the formation of the N-O bond of the oxadiazole ring through an oxidative process. For instance, the oxidation of N-acylamidines can lead to the formation of the 1,2,4-oxadiazole core. Various oxidizing agents can be employed for this transformation.

Modular and Multi-Component Synthetic Pathways

To improve efficiency and reduce the number of synthetic steps, modular and multi-component approaches have been developed for the synthesis of 1,2,4-oxadiazoles. These strategies allow for the rapid assembly of complex molecules from simple starting materials in a single reaction vessel.

One-Pot Reaction Sequences

One-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles have been developed to streamline the synthetic process. rsc.org These procedures often combine the formation of the amidoxime and its subsequent acylation and cyclization into a single operational sequence without the isolation of intermediates.

A common one-pot approach involves the reaction of a nitrile, hydroxylamine, and an aldehyde. rsc.org For the target molecule, this could involve the reaction of 4-methylbenzonitrile with hydroxylamine to form 4-methylbenzamidoxime in situ, which then reacts with furan-2-carboxaldehyde. In some variations, the aldehyde can also act as an oxidant to convert the initially formed 4,5-dihydro-1,2,4-oxadiazole intermediate to the final aromatic product. rsc.org

Reactant 1Reactant 2Reactant 3ProductKey Features
4-MethylbenzonitrileHydroxylamineFuran-2-carboxaldehydeThis compound- Combines multiple steps in a single pot.
  • Avoids isolation of intermediates.
  • Often employs a base and may use the aldehyde as an internal oxidant. rsc.org
  • Tandem Reactions for Complex Oxadiazole Synthesis

    Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction without the addition of further reagents, represent a highly efficient strategy for the synthesis of complex molecules. While specific examples for the direct synthesis of this compound via a tandem reaction are not extensively reported, the principles of tandem catalysis can be applied.

    For example, a tandem reaction could be envisioned where a precursor undergoes an initial transformation to generate a reactive intermediate, which then participates in a subsequent cyclization to form the 1,2,4-oxadiazole ring. The development of novel tandem reactions remains an active area of research in heterocyclic chemistry, offering the potential for even more efficient and elegant syntheses of complex oxadiazoles (B1248032) in the future.

    Chemical Reactivity and Transformation Mechanisms of 5 Furan 2 Yl 3 4 Methylphenyl 1,2,4 Oxadiazole

    Intrinsic Aromaticity and Thermodynamic Stability of the 1,2,4-Oxadiazole (B8745197) Ring System

    The 1,2,4-oxadiazole ring is classified as a five-membered aromatic heterocycle. chim.it However, it exhibits a relatively low degree of aromaticity compared to other heterocycles like thiophene (B33073) or pyrrole. researchgate.netosi.lv This reduced aromatic character is a consequence of the presence of two highly electronegative heteroatoms (one oxygen, one nitrogen) in addition to a pyridine-type nitrogen, which results in significant electronic asymmetry. UV spectral data suggest that the 1,2,4-oxadiazole ring possesses a more pronounced heterodiene character compared to its more aromatic 1,3,4-isomer. nih.gov

    A defining feature of the 1,2,4-oxadiazole system is the inherent weakness of the nitrogen-oxygen (N–O) single bond. researchgate.netosi.lv This bond is susceptible to cleavage under thermal, photochemical, or reductive conditions, rendering the ring prone to a variety of rearrangement and ring-opening reactions. chim.it This propensity to transform into more thermodynamically stable heterocyclic systems is a cornerstone of its chemistry. researchgate.netosi.lv

    Among the four possible isomers of oxadiazole, the 1,2,4-isomer is of intermediate stability. The generally accepted order of thermodynamic stability, based on Gibbs free energy calculations, is as follows: 1,3,4-oxadiazole (B1194373) > 1,2,4-oxadiazole > 1,2,5-oxadiazole. nih.gov Despite the weak N–O bond, disubstituted 1,2,4-oxadiazoles, such as the title compound, are generally stable molecules that can tolerate a range of reaction conditions, including the presence of strong acids and bases. nih.gov

    Table 1: Comparison of Oxadiazole Isomer Stability
    IsomerRelative Gibbs Free Energy (kcal/mol)General StabilityKey Structural Feature
    1,3,4-Oxadiazole0.0Most StableSymmetrical arrangement of heteroatoms
    1,2,4-Oxadiazole+8.64Moderately StableContains a weak N-O bond
    1,2,5-Oxadiazole (Furazan)+40.61Least StableAdjacent nitrogen atoms and N-O bonds

    Electrophilic and Nucleophilic Reaction Pathways on the Core Structure

    The electronic distribution within the 1,2,4-oxadiazole ring governs its reactivity towards electrophiles and nucleophiles. The ring is considered electron-deficient due to the inductive electron withdrawal by the oxygen and two nitrogen atoms. nih.gov This makes the carbon atoms at positions 3 and 5 (C3 and C5) electrophilic in character and, consequently, susceptible to nucleophilic attack. chim.itnih.gov Conversely, electrophilic substitution directly on the ring's carbon atoms is exceedingly difficult due to the low electron density. nih.govrroij.com

    The nitrogen atom at position 3 (N3) exhibits nucleophilic character. chim.it Electrophilic attack, such as protonation or alkylation, can occur at the ring nitrogens, particularly when the ring is substituted with electron-releasing groups. rroij.com However, for the core structure, the predominant reaction pathway involves nucleophiles attacking the electron-poor carbon centers. The 1,2,4-oxadiazole ring as a whole functions as an electron-withdrawing group, a property that activates its substituents toward certain reactions.

    Table 2: Reactivity of Positions on the 1,2,4-Oxadiazole Ring
    PositionAtomCharacterPrimary Reactivity
    1O-Participates in ring cleavage
    2NElectrophilicSite of attack in Boulton-Katritzky Rearrangement
    3CElectrophilicSusceptible to nucleophilic attack
    4NNucleophilicSite of protonation/alkylation
    5CElectrophilicSusceptible to nucleophilic attack (e.g., ANRORC)

    Rearrangement Pathways and Ring Transformation Reactions

    The low aromaticity and weak N-O bond make 1,2,4-oxadiazoles highly susceptible to rearrangement reactions, which often lead to the formation of more stable five-membered heterocycles. researchgate.net

    Boulton–Katritzky Rearrangement (BKR): This is a well-documented thermal or photochemically induced transformation of 1,2,4-oxadiazoles. chim.itosi.lv The mechanism involves an intramolecular nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain attached to the oxadiazole ring attacks the electrophilic N2 atom. chim.it This attack leads to the cleavage of the labile N-O bond, with the ring oxygen acting as an internal leaving group, resulting in a new, more stable heterocyclic system such as a 1,2,4-triazole (B32235) or imidazole. chim.itnih.govnih.gov

    ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Mechanism: This pathway is another significant transformation route. researchgate.netosi.lv It is typically initiated by the nucleophilic addition of a reagent (e.g., hydrazine (B178648), an amine) to the electrophilic C5 position of the oxadiazole ring. chim.itrsc.org This addition is followed by the cleavage (opening) of the heterocyclic ring. A subsequent intramolecular cyclization (ring closure) yields a new heterocyclic product. rsc.orgrsc.orgnih.gov For instance, reaction with hydrazine can lead to the formation of 3-amino-1,2,4-triazoles via a reductive ANRORC pathway. nih.gov

    Other Rearrangements: Photochemical irradiation can also induce rearrangements by promoting the homolytic cleavage of the N-O bond, leading to various isomeric products depending on the reaction conditions and substituents. chim.itnih.gov Base-mediated transformations, such as the Migration-Nucleophilic Attack-Cyclization (MNAC) pathway, can convert 3-acylamino-1,2,4-oxadiazoles into 2-acylamino-1,3,4-oxadiazoles. osi.lv While transformation to 1,2,4-oxadiazinones is a known pathway for some oxadiazole derivatives, it typically involves specific precursors and reaction conditions not broadly characteristic of the core ring's general reactivity. mdpi.com

    Acid-Catalyzed Reactions and Superelectrophilic Activation of the Oxadiazole Core

    While disubstituted 1,2,4-oxadiazoles are generally stable in conventional acidic media, their behavior in superacids like triflic acid (CF₃SO₃H, TfOH) is markedly different. nih.govbeilstein-journals.org In these extremely strong Brønsted acids, the oxadiazole ring can be protonated, typically at the N4 position, to form a highly reactive cationic species. beilstein-journals.org

    This protonation dramatically increases the electron-withdrawing capacity of the heterocyclic ring, a phenomenon known as superelectrophilic activation . mdpi.comchempedia.info Under these conditions, the oxadiazole becomes a powerful activating group for electrophilic reactions on its substituents. beilstein-journals.orgd-nb.info For example, if an unsaturated group like an alkyne were attached to the oxadiazole ring, the superelectrophilic dicationic intermediate generated in triflic acid could facilitate reactions such as hydroarylation with arenes, a transformation that would not proceed under normal acidic conditions. beilstein-journals.orgd-nb.inforesearchgate.net This methodology allows for the formation of complex molecular architectures by enhancing the reactivity of substituents tethered to the oxadiazole core. mdpi.com

    Table of Mentioned Compounds

    Compound Name
    5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
    1,3,4-Oxadiazole
    1,2,5-Oxadiazole
    Thiophene
    Pyrrole
    1,2,4-Triazole
    Imidazole
    3-Amino-1,2,4-triazole
    2-Acylamino-1,3,4-oxadiazole
    1,2,4-Oxadiazinone
    4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)benzaldehyde
    4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid
    3-(4-(Bromomethyl)phenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
    N-Bromosuccinimide (NBS)
    Triflic acid (CF₃SO₃H)

    Advanced Spectroscopic and Structural Characterization of 5 Furan 2 Yl 3 4 Methylphenyl 1,2,4 Oxadiazole

    Vibrational Spectroscopy Analysis (FTIR, Raman)

    The infrared and Raman spectra of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole are expected to exhibit a series of characteristic bands corresponding to its constituent furan (B31954), p-tolyl, and 1,2,4-oxadiazole (B8745197) moieties. The assignments are based on typical frequency ranges for these functional groups observed in similar molecules. researchgate.netamhsr.org

    Key vibrational modes include:

    Aromatic C-H Stretching: Bands for both the p-tolyl and furan rings are anticipated in the 3150-3000 cm⁻¹ region.

    Aliphatic C-H Stretching: The methyl group (CH₃) of the tolyl substituent will show symmetric and asymmetric stretching vibrations typically between 2980 and 2870 cm⁻¹.

    C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the oxadiazole ring and the C=C bonds of the furan and phenyl rings are expected to appear in the 1620-1450 cm⁻¹ range. The C=N stretching of the oxadiazole ring is a particularly characteristic absorption, often observed around 1615 cm⁻¹. nih.gov

    Ring Stretching (Oxadiazole): The 1,2,4-oxadiazole ring itself has characteristic stretching vibrations, including C-O-N and N-O modes, which typically appear in the 1250-1020 cm⁻¹ region.

    Furan Ring Vibrations: The furan ring is characterized by several bands, including a strong C-O-C stretching vibration typically found near 1180-1050 cm⁻¹.

    C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the 1,4-disubstituted (para) phenyl ring are expected as a strong band in the 850-800 cm⁻¹ region, while the 2-substituted furan will show bands around 750 cm⁻¹.

    An interactive table summarizing the predicted key FTIR absorption bands is provided below.

    Frequency Range (cm⁻¹)IntensityAssignmentVibrating Moiety
    3120-3080Mediumν(C-H)Furan Ring
    3080-3020Mediumν(C-H)p-Tolyl Ring
    2960-2920Mediumνₐₛ(C-H)Methyl Group
    2875-2850Weakνₛ(C-H)Methyl Group
    ~1615Strongν(C=N)1,2,4-Oxadiazole Ring
    1580-1450Medium-Strongν(C=C)p-Tolyl and Furan Rings
    1450-1370Mediumδ(C-H)Methyl Group
    1250-1200Strongν(C-O)1,2,4-Oxadiazole Ring
    1180-1050Strongν(C-O-C)Furan Ring
    980-960MediumRing Breathing1,2,4-Oxadiazole Ring
    840-810Strongδ(C-H) o.o.p.p-Tolyl Ring (para-substitution)
    ~750Strongδ(C-H) o.o.p.Furan Ring (2-substitution)

    Abbreviations: ν = stretching; νₐₛ = asymmetric stretching; νₛ = symmetric stretching; δ = bending; o.o.p. = out-of-plane.

    The molecule's conformation is largely defined by the dihedral angles between the planes of the three aromatic rings. Studies on analogous bi-aryl and ter-aryl heterocyclic systems suggest that while a fully planar conformation would maximize π-conjugation, steric hindrance between the ortho-hydrogens of adjacent rings often forces a twisted arrangement. psu.eduolemiss.edu

    In this compound, rotation is possible around the C-C single bonds connecting the furan and tolyl rings to the central oxadiazole ring. Crystal structures of similar compounds, like 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, show that the dihedral angles between the central heterocycle and the pendant rings are typically small (3-8°), indicating a nearly co-planar arrangement in the solid state. nih.gov It is expected that in solution, the molecule would exist in a dynamic equilibrium of conformations, with a low rotational barrier between them. The vibrational spectra would likely represent an average of these conformations, and subtle shifts or the appearance of shoulder bands in the C-C inter-ring stretching or C-H bending regions could hint at the conformational landscape, though resolving these would likely require advanced computational modeling. psu.edu

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

    NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in a molecule in solution.

    The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon and hydrogen framework. The predicted chemical shifts are derived from analyses of structurally similar compounds, including various 3-aryl-1,2,4-oxadiazoles and 5-furyl-1,3,4-oxadiazoles. nih.govscispace.comresearchgate.net

    ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the furan, p-tolyl, and methyl protons.

    Furan Protons: The furan ring will display a three-proton system. H5' (adjacent to the furan oxygen) is expected to be the most downfield due to the oxygen's electronegativity and proximity to the oxadiazole ring, appearing as a doublet of doublets. H3' will be the most upfield furan proton, and H4' will be in an intermediate position, both appearing as multiplets.

    p-Tolyl Protons: The 1,4-disubstituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region, each integrating to two protons.

    Methyl Protons: A sharp singlet integrating to three protons will be present in the aliphatic region (~2.4 ppm), corresponding to the methyl group on the tolyl ring.

    ¹³C NMR Spectroscopy: The carbon spectrum will show signals for all unique carbon atoms in the molecule.

    Oxadiazole Carbons: The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to resonate at very low field (typically >160 ppm) due to their attachment to electronegative nitrogen and oxygen atoms. researchgate.net C5, attached to the furan ring, may be slightly downfield of C3.

    Furan Carbons: The carbon attached to the oxadiazole ring (C2') will be the most downfield of the furan carbons. The other furan carbons (C3', C4', C5') will appear in the typical range for this heterocycle.

    p-Tolyl Carbons: Four signals are expected for the tolyl ring: the ipso-carbon attached to the oxadiazole (C1''), the carbon bearing the methyl group (C4''), the two equivalent ortho carbons (C2''/C6''), and the two equivalent meta carbons (C3''/C5'').

    Methyl Carbon: The methyl carbon will appear as a single peak at high field (~21 ppm).

    The following tables provide the predicted ¹H and ¹³C NMR chemical shifts.

    Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

    Chemical Shift (δ, ppm) Multiplicity Integration Assignment
    ~8.05 d 2H H-2'', H-6'' (Tolyl)
    ~7.70 dd 1H H-5' (Furan)
    ~7.35 d 2H H-3'', H-5'' (Tolyl)
    ~7.25 d 1H H-3' (Furan)
    ~6.60 dd 1H H-4' (Furan)

    Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

    Chemical Shift (δ, ppm) Assignment
    ~175.0 C5 (Oxadiazole)
    ~168.5 C3 (Oxadiazole)
    ~146.0 C5' (Furan)
    ~142.5 C4'' (Tolyl)
    ~139.0 C2' (Furan)
    ~130.0 C3''/C5'' (Tolyl)
    ~127.5 C2''/C6'' (Tolyl)
    ~123.0 C1'' (Tolyl)
    ~118.0 C3' (Furan)
    ~112.5 C4' (Furan)

    While direct 2D NMR data is unavailable, standard experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) would be essential to unambiguously confirm these assignments. For instance, HMBC correlations from the tolyl protons (H-2''/H-6'') to the oxadiazole carbon (C3) and from the furan proton (H-3') to the other oxadiazole carbon (C5) would definitively establish the connectivity of the rings.

    The structure of this compound is achiral and does not possess any stereocenters; therefore, stereochemical assignment is not applicable.

    Furthermore, the molecule is composed of stable, fully aromatic heterocyclic and aromatic rings. Unlike some heterocyclic systems that can exhibit annular tautomerism (e.g., pyrazoles, triazoles with N-H protons) or keto-enol tautomerism, this 1,2,4-oxadiazole derivative is not expected to exist in any significant tautomeric equilibria under normal conditions. mdpi.com The absence of labile protons on the heterocyclic rings precludes such phenomena.

    High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

    HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₃H₁₀N₂O₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be approximately 227.0815.

    The fragmentation pathway in mass spectrometry offers valuable structural information. The 1,2,4-oxadiazole ring is known to be relatively fragile, with the N-O bond being the weakest point. The fragmentation is likely initiated by the cleavage of this bond. ed.ac.uk

    A plausible fragmentation pathway would involve:

    Initial Cleavage: The primary fragmentation event is the cleavage of the 1,2,4-oxadiazole ring, often initiated at the weak N-O bond. This can lead to the formation of nitrile and isocyanate intermediates, or more directly, to acylium ions.

    Formation of Key Cations: Two major fragment ions are anticipated, corresponding to the two main structural units:

    p-Tolylnitrilium ion or p-Tolyl acylium ion: Cleavage could produce an ion at m/z 116 or 119, corresponding to [CH₃-C₆H₄-CN]⁺ or [CH₃-C₆H₄-CO]⁺.

    Furoyl cation: An ion at m/z 95, corresponding to the [C₄H₃O-CO]⁺ fragment, is a very common and stable fragment from 2-acylfurans.

    Further Fragmentation: The p-tolyl fragment (m/z 91) corresponding to the tropylium (B1234903) ion is a classic fragmentation product from toluene (B28343) derivatives and is highly expected. The furan-derived fragments may lose CO (m/z 67 and m/z 39).

    The table below outlines the proposed major fragments.

    m/z (Proposed)Ion FormulaIdentity
    226[C₁₃H₁₀N₂O₂]⁺˙Molecular Ion (M⁺˙)
    119[C₈H₇O]⁺p-Tolyl acylium ion
    116[C₈H₇N]⁺˙p-Tolunitrile radical cation
    95[C₅H₃O₂]⁺Furoyl cation
    91[C₇H₇]⁺Tropylium ion
    67[C₄H₃O]⁺Furanyl cation
    39[C₃H₃]⁺Cyclopropenyl cation

    This detailed analysis, synthesized from established spectroscopic data of related structures, provides a robust and scientifically grounded characterization of this compound, laying the groundwork for future experimental verification.

    Based on a comprehensive search for scientific literature, detailed experimental data required to fully construct the article on "this compound" is not available in the public domain. Specifically, published X-ray crystallography and electronic absorption/emission spectroscopy studies for this exact compound could not be located.

    The available research provides in-depth analysis for structurally related but distinct molecules, such as 1,3,4-oxadiazole (B1194373) isomers or compounds with different substituent groups. However, substituting data from these different molecules would be scientifically inaccurate, as minor changes in molecular structure, such as isomerism or substituent placement, can significantly alter the crystal packing, molecular geometry, and photophysical properties.

    Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated at this time. Fulfilling the request would necessitate fabricating data, which is contrary to the principles of providing accurate and non-hallucinatory information.

    Theoretical and Computational Investigations on 5 Furan 2 Yl 3 4 Methylphenyl 1,2,4 Oxadiazole

    Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

    Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. zsmu.edu.ua It is widely employed for calculating molecular properties and has proven to be a valuable tool in studying heterocyclic compounds like 1,2,4-oxadiazole (B8745197) derivatives. zsmu.edu.uaajchem-a.com DFT calculations can elucidate structural parameters, vibrational frequencies, and electronic properties, offering a deep understanding of a molecule's behavior. ajchem-a.com

    The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For aromatic and heterocyclic systems like 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, this involves calculating bond lengths, bond angles, and dihedral angles.

    While specific DFT calculations for the title compound are not available, analysis of structurally similar compounds provides valuable insights. For instance, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine reveals that the core oxadiazole ring is nearly planar with the adjacent furan (B31954) and phenyl rings. nih.govresearchgate.net The dihedral angles between the central oxadiazole ring and the furan and phenyl rings are reported to be 5.7(6)° and 3.34(18)°, respectively. nih.govresearchgate.net This suggests that the this compound molecule likely adopts a similarly quasi-planar conformation, with slight twists around the single bonds connecting the three ring systems. The bond lengths within the oxadiazole ring are expected to be intermediate between single and double bonds, indicating significant electron delocalization. nih.gov

    Table 1: Representative Bond Parameters from a Structurally Similar Oxadiazole

    Parameter Description Typical Value (Å or °)
    C=N Bond length in oxadiazole ring ~1.29 - 1.30 Å nih.gov
    C-O Bond length in oxadiazole ring ~1.37 Å
    N-O Bond length in oxadiazole ring ~1.42 Å
    Dihedral Angle Twist between oxadiazole and phenyl rings ~3.3° nih.govresearchgate.net

    Note: Data in this table is based on the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine and is presented for illustrative purposes.

    Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. ajchem-a.com

    DFT calculations are commonly used to determine the energies of these orbitals. For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com The spatial distribution of these orbitals is also important; for many furan-oxadiazole systems, the HOMO is often localized on the furan ring and parts of the oxadiazole, while the LUMO may be distributed across the phenyl and oxadiazole rings. jmaterenvironsci.com This separation of orbitals is crucial for understanding charge transfer interactions within the molecule. rsc.org

    Table 2: Calculated Frontier Orbital Energies and Energy Gap for an Analogous Oxadiazole

    Parameter Description Value (eV)
    EHOMO Energy of the Highest Occupied Molecular Orbital -6.5743 ajchem-a.com
    ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0928 ajchem-a.com

    Note: Data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory, and serves as an example. ajchem-a.com

    Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. It is calculated as (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.

    Electronegativity (χ) describes the ability of a molecule to attract electrons. It is calculated as -(ELUMO + EHOMO) / 2.

    Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as χ² / (2η).

    These parameters provide a quantitative measure of the stability and reactivity of the molecule. ajchem-a.com

    Table 3: Global Reactivity Descriptors for an Analogous Oxadiazole

    Descriptor Formula Calculated Value
    Ionization Potential (I) -EHOMO 6.5743 eV ajchem-a.com
    Electron Affinity (A) -ELUMO 2.0928 eV ajchem-a.com
    Electronegativity (χ) (I + A) / 2 4.3335 eV ajchem-a.com
    Chemical Hardness (η) (I - A) / 2 2.2407 eV ajchem-a.com
    Chemical Softness (S) 1 / (2η) 0.2231 eV⁻¹ ajchem-a.com

    Note: Values are derived from the HOMO-LUMO energies of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole and are for illustrative purposes. ajchem-a.com

    Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

    The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

    For 1,3,4-oxadiazole (B1194373) derivatives, MEP analysis typically shows that the most negative potential is concentrated around the nitrogen atoms of the oxadiazole ring. ajchem-a.com This suggests that these nitrogen atoms are the most probable sites for electrophilic attack and for forming hydrogen bonds. The oxygen atom of the furan ring would also be an electron-rich center. Regions of positive potential are generally found over the hydrogen atoms of the molecule. This information is crucial for understanding intermolecular interactions and reaction mechanisms. researchgate.netresearchgate.net

    Advanced Molecular Modeling and Dynamics Simulations

    While DFT provides a static picture of a molecule at its energy minimum, advanced modeling techniques can explore its dynamic behavior.

    The this compound molecule has rotational freedom around the single bonds that connect the furan, oxadiazole, and 4-methylphenyl (tolyl) rings. Conformational analysis aims to explore the different spatial arrangements (conformers) that result from these rotations and to map their relative energies.

    This process involves systematically rotating the dihedral angles connecting the rings and calculating the energy of each resulting conformation. The results can be plotted on an energy landscape or potential energy surface, which shows the low-energy valleys corresponding to stable conformers and the energy barriers that separate them. As suggested by the near-planar structures found in similar crystalline compounds, the lowest energy conformers are likely to be those where the rings are nearly coplanar, maximizing π-system conjugation. nih.govresearchgate.net However, steric hindrance between the rings can lead to slightly twisted, non-planar ground state conformations. Understanding this landscape is key to predicting the molecule's flexibility and its predominant shapes in different environments.

    In Silico Ligand-Target Interaction Studies

    In silico molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a specific protein target. researchgate.net This method is crucial in structure-based drug design for identifying potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. researchgate.net For derivatives of the 1,2,4-oxadiazole scaffold, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

    Although no specific docking studies for this compound have been reported, research on related furan-oxadiazole and aryl-oxadiazole compounds provides significant insights. For instance, a series of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were docked against the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. The results indicated that these compounds had good binding energy and prominent interactions with the active site residues NAD and TYR 158. nih.gov Similarly, other 1,2,4-oxadiazole derivatives have been computationally screened against targets like caspase-3, acetylcholinesterase (AChE), and various tyrosine kinases, demonstrating the scaffold's versatility. mdpi.comnih.govsemanticscholar.org

    Table 1: Summary of In Silico Docking Studies on Structurally Related Oxadiazole Derivatives

    Compound Class Protein Target (PDB ID) Key Interactions/Findings
    N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazoles nih.gov M. tuberculosis Enoyl-ACP reductase (2H7M) Good binding energy; interactions with NAD and TYR 158 residues.
    3-Aryl-5-aryl-1,2,4-oxadiazoles mdpi.com Caspase-3 (1RE1) Hydrogen bonding interactions are likely responsible for the activity.
    Thiazolidine-2,4-diones with furan rings nih.gov VEGFR-2 Hydrogen bonds with Cysteine919, Glutamate885, and Aspartate1046.
    1,2,4-Oxadiazole derivatives nih.gov Acetylcholinesterase (AChE) Incorporation of a thiophene (B33073) or phenyl ring influenced inhibitory activity.

    Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors

    Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com These models are fundamental in medicinal chemistry for predicting the activity of novel molecules and guiding the synthesis of more potent analogues. mdpi.com For the 1,2,4-oxadiazole class of compounds, several QSAR studies have been successfully developed to understand the structural requirements for various biological activities, including anticancer and antibacterial effects. bookpi.orgresearchgate.net

    Correlation of Structural Features with Physicochemical or Mechanistic Activity

    The core of QSAR modeling lies in the use of molecular descriptors—numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. By analyzing a series of related compounds, QSAR models can identify which descriptors have the most significant impact on biological activity.

    For a series of 3-aryl-5-aryl-1,2,4-oxadiazoles evaluated as caspase-3 activators, a QSAR model indicated that descriptors such as ionization potential (IP), dipole moment (DM), and polar surface area (PSA) positively contributed to the anticancer activity. mdpi.com This suggests that molecules with higher polarity and specific electronic properties are more effective. Conversely, a negative correlation was found with the bromine count, implying that the presence of this specific halogen is detrimental to activity. mdpi.com

    Table 2: Key Molecular Descriptors and Their Influence on the Activity of 1,2,4-Oxadiazole Derivatives

    Descriptor Descriptor Type Influence on Biological Activity
    Ionization Potential (IP) mdpi.com Electronic Positive correlation with anticancer activity.
    Dipole Moment (DM) mdpi.com Electronic Positive correlation with anticancer activity.
    Polar Surface Area (PSA) mdpi.com Physicochemical Positive correlation with anticancer activity.
    SKMostHydrophilic bookpi.org Physicochemical Positive contribution (40%) to antiproliferative activity.
    T_C_N_7 bookpi.org Topological Positive contribution (32%) to antiproliferative activity.

    Development of Predictive Models for Chemical Behavior and Interactions

    The ultimate goal of QSAR is to develop robust and predictive models. mdpi.com These models are built using a "training set" of compounds with known activities and are then validated to ensure their reliability and predictive power. Validation is typically performed using an internal set (cross-validation) and an external "test set" of compounds not used in model generation. mdpi.com

    Several statistical methods are employed to build these models. For instance, a study on 3-aryl-5-aryl-1,2,4-oxadiazoles used principal component analysis and generated a model with a squared correlation coefficient (r²) of 0.743, indicating that the model explains over 74% of the variance in the biological data. mdpi.com The predictive ability of this model was confirmed by a high internal cross-validated coefficient (q²) of 0.610 and an external prediction coefficient (pred_r²) of 0.553 for the test set. mdpi.com

    Similarly, a QSAR model for antiproliferative 1,2,4-oxadiazoles was developed using the Partial Least Squares Regression (PLSR) approach. This model demonstrated strong statistical significance with an r² of 0.8229, a q² of 0.6202, and an external pred_r² of 0.7566. bookpi.org The high predictive values from these studies show that such QSAR models can be reliably used to screen virtual libraries of related compounds, prioritizing the synthesis of those with the highest predicted activity and optimizing lead compounds. nih.govnih.gov

    Mechanistic Insights and Specialized Applications of 5 Furan 2 Yl 3 4 Methylphenyl 1,2,4 Oxadiazole Non Clinical Focus

    Utilization as Chemical Probes and Synthetic Intermediates in Organic Synthesis

    The 1,2,4-oxadiazole (B8745197) scaffold is a valuable building block in organic synthesis due to its facile and accessible synthesis routes and structural features. nih.gov Compounds like 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole serve as important synthetic intermediates. The robust nature of the 1,2,4-oxadiazole ring allows it to be carried through multi-step synthetic sequences, enabling the construction of more complex molecular architectures. nih.gov

    One of the key utilities of the 1,2,4-oxadiazole moiety is its function as a stable bioisostere for ester and amide functionalities. lifechemicals.com This property is exploited in the design of chemical probes to study biological systems where metabolic stability is crucial. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through methods such as the cyclodehydration of O-acylamidoximes, which can be formed from nitriles and carboxylic acids. nih.gov This synthetic flexibility allows for the introduction of diverse substituents, such as the furan (B31954) and tolyl groups in the title compound, making them versatile precursors for creating a library of complex heterocyclic compounds for various research applications. nih.govsmolecule.com

    The general synthetic accessibility of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented, with numerous one-pot protocols and microwave-assisted methods developed to improve efficiency and yield. nih.govorganic-chemistry.org These methods often start from readily available materials like amidoximes and nitriles or carboxylic acid derivatives, further cementing their role as valuable intermediates in synthetic organic chemistry. organic-chemistry.org

    Applications in Materials Science and Optoelectronics

    The unique electronic and structural properties of the 1,2,4-oxadiazole ring, combined with various aromatic substituents, make these compounds promising candidates for applications in materials science and optoelectronics. nih.govmdpi.com The rigid, planar structure and the electron-deficient nature of the oxadiazole core are key to these functionalities.

    Liquid crystals containing 1,2,4-oxadiazole and 1,3,4-oxadiazole (B1194373) units have been a subject of considerable research. researchgate.netrsc.org The rigid, linear geometry of molecules incorporating these heterocyclic cores is conducive to the formation of liquid crystalline phases (mesophases). For a molecule like this compound, the arrangement of the phenyl and furan rings around the central oxadiazole core contributes to a rod-like molecular shape, which is a prerequisite for calamitic (rod-shaped) liquid crystals. rdd.edu.iq

    Research on analogous structures has shown that 3,5-disubstituted 1,2,4-oxadiazole derivatives can exhibit enantiotropic nematic and smectic A phases. researchgate.nettandfonline.com The thermal stability and mesomorphic range are influenced by the terminal substituents. For instance, the presence of terminal alkoxy chains of varying lengths on the aromatic rings can modulate the transition temperatures and the type of mesophase observed. researchgate.net While specific studies on the liquid crystalline properties of this compound are not widely reported, the behavior of similar structures provides a strong indication of its potential in this area.

    Compound ClassObserved MesophasesKey Structural FeaturesReference
    1,2,4-Oxadiazole derivatives with terminal alkoxy chainsNematic, Smectic ARod-like structure, terminal flexible chains researchgate.nettandfonline.com
    1,3,4-Oxadiazole-based stilbene (B7821643) derivativesNematic, Smectic A, Smectic CStilbene core, polarity of terminal groups tandfonline.com
    Furfural-based azomethine derivativesNematic, Smectic ATerminal furan moiety, azomethine linkage nih.gov

    The electronic characteristics of 1,2,4-oxadiazole derivatives make them suitable for luminescent applications. The 1,2,4-oxadiazole ring is electron-deficient, while substituents like the furan and methylphenyl groups are comparatively electron-rich. researchgate.net This combination can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence. researchgate.net

    Studies on related 1,3,4-oxadiazole compounds have demonstrated good photoluminescence quantum yields. tandfonline.com However, research comparing 1,2,4- and 1,3,4-oxadiazole isomers has sometimes shown a reduction in emissive properties for the 1,2,4-oxadiazole ring, suggesting that the specific arrangement of heteroatoms significantly impacts luminescence. researchgate.nettandfonline.com The incorporation of a furan ring, a known component in fluorescent compounds, could potentially enhance the luminescent properties of the title molecule. The electron-transporting nature of the oxadiazole core is a key property, making these materials candidates for various optoelectronic applications. researchgate.netrsc.org

    The favorable electronic and photophysical properties of oxadiazole derivatives have led to their investigation for use in optoelectronic devices. Specifically, 2,5-diaryl-1,3,4-oxadiazoles are well-known for their role as electron-transporting and hole-blocking materials in OLEDs due to their high thermal stability and good quantum yields. researchgate.netrsc.org The 1,2,4-oxadiazole isomer, while less emissive in some cases, also possesses the requisite electron-deficient character for electron transport. researchgate.netacs.org Asymmetric 1,2,4-oxadiazole derivatives have been synthesized as host materials for blue phosphorescent OLEDs, achieving high efficiencies. acs.org

    The strong fluorescence exhibited by some oxadiazole-based compounds suggests their potential use as laser dyes. researchgate.net Furthermore, the sensitivity of their fluorescence to the chemical environment could be exploited in the development of chemical sensors. For example, fluorescence enhancement or quenching upon interaction with metal ions or anions is a common mechanism for optical sensing. researchgate.net

    Roles in Catalysis and Ligand Design for Metal-Mediated Transformations

    The nitrogen atoms within the 1,2,4-oxadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This has led to the exploration of oxadiazole derivatives as ligands in coordination chemistry and catalysis. nih.govmdpi.com The facile synthesis of 1,2,4-oxadiazoles allows for the strategic placement of various coordinating groups at the 3- and 5-positions, enabling the design of bidentate or polydentate ligands. nih.gov

    For example, 3,5-bis(2′-pyridyl)-1,2,4-oxadiazole has been used to create chelating ligands for Ni(II), Cu(II), and Zn(II) complexes. mdpi.com Although this compound itself is a monodentate ligand through its nitrogen atoms, its derivatives could be functionalized to create more complex ligand systems. The coordination of metals to oxadiazole ligands can enhance their intrinsic properties and has been explored in fields ranging from medicinal chemistry to materials science. nih.govmdpi.com These metal complexes could find applications in metal-mediated transformations where the electronic properties of the ligand can be tuned by the substituents on the oxadiazole core.

    Investigations into Biochemical Target Interaction Mechanisms (In Vitro and In Silico)

    While this article maintains a non-clinical focus, the investigation of how molecules like this compound interact with biological macromolecules is a significant area of fundamental chemical research. In silico techniques, particularly molecular docking, are frequently used to predict the binding conformations and affinities of small molecules to the active sites of proteins and enzymes. researchgate.net

    Compound ClassTarget Investigated (In Silico)Key Predicted InteractionsReference
    N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methaniminesMycobacterium tuberculosis Enoyl-ACP reductaseInteractions with active site residues NAD and TYR 158 nih.gov
    1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivativesCyclooxygenase (COX) enzymesHydrogen bonding with Arg120, Tyr355, and Ser530 uomustansiriyah.edu.iq
    1,3,4-Oxadiazole derivativesHuman lung cancer cell line (NCI-H 460) binding site (6LRZ)Binding affinity of -5.15 kcal/mol for a hydroxyphenyl derivative uctm.edu

    Elucidation of Enzyme Binding Pockets and Inhibition Kinetics

    No studies detailing the interaction of this compound with specific enzymes were found. Consequently, there is no data available to elucidate its binding mode within enzyme pockets or to characterize its inhibition kinetics (e.g., IC₅₀, Kᵢ values, or mechanism of inhibition).

    Analysis of Receptor Ligand Binding Profiles

    There is no available research that analyzes the binding profile of this compound to any specific receptors. As a result, information regarding its affinity, selectivity, or functional activity at any receptor target cannot be provided.

    Future Directions and Emerging Research Avenues for 5 Furan 2 Yl 3 4 Methylphenyl 1,2,4 Oxadiazole Research

    Innovation in Green and Sustainable Synthetic Methodologies

    The classical synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the condensation and cyclization of an amidoxime (B1450833) with an acylating agent, which can sometimes require harsh conditions or toxic reagents. chim.it Future research should prioritize the development of green and sustainable synthetic routes to 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole.

    Key areas for innovation include:

    Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of oxadiazole derivatives, often leading to higher yields, shorter reaction times, and a reduction in chemical waste compared to conventional heating methods. nih.govnih.gov

    Alternative Solvents: Investigating the use of environmentally benign solvents such as water, ethanol, or ionic liquids in place of traditional volatile organic compounds (VOCs).

    Catalyst Development: Exploring novel, reusable catalysts to improve reaction efficiency and facilitate easier product purification.

    ParameterConventional SynthesisProposed Green Synthesis
    Heating MethodConventional refluxMicrowave irradiation
    SolventsPyridine, DMF, ChloroformEthanol, Water, Ionic Liquids
    Reaction TimeSeveral hours to daysMinutes to a few hours
    By-productsPotentially toxic wasteMinimized waste streams

    Unveiling Novel Reactivity Patterns and Transformation Pathways

    The chemical reactivity of this compound is dictated by its three constituent parts. The 1,2,4-oxadiazole (B8745197) ring is known to be relatively stable, but can undergo specific transformations. For instance, the ring can experience thermal or photochemical cycloreversion, breaking apart to yield nitriles and nitrosocarbonyl intermediates. benthamdirect.com This pathway offers a synthetic entry to other complex molecules.

    Future research could explore:

    Superelectrophilic Activation: The use of Brønsted superacids like triflic acid (TfOH) can induce novel transformations. Research on related acetylenyl-1,2,4-oxadiazoles has shown that such conditions can lead to regioselective hydroarylation or the formation of vinyl triflates, suggesting that the furan (B31954) or phenyl rings could be activated to participate in unique cyclization or addition reactions. beilstein-journals.org

    Functionalization of the Furan Ring: The electron-rich furan moiety is susceptible to electrophilic substitution, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups at its C3, C4, or C5 positions.

    Modification of the Tolyl Group: The benzylic methyl group on the phenyl ring is a handle for oxidation to an aldehyde or carboxylic acid, or for free-radical halogenation, opening pathways to further derivatization.

    Molecular MoietyPotential Reaction TypePotential Outcome
    1,2,4-Oxadiazole RingPhotochemical CycloreversionFormation of nitrile and nitrosocarbonyl intermediates
    Furan RingElectrophilic Aromatic SubstitutionIntroduction of nitro, halo, or acyl groups
    Tolyl GroupBenzylic OxidationConversion of -CH3 to -CHO or -COOH
    Entire MoleculeSuperelectrophilic ActivationIntramolecular cyclizations or rearrangements

    Advanced Hybrid Computational-Experimental Approaches for Deeper Mechanistic Understanding

    A synergistic approach combining computational modeling with experimental validation can provide profound insights into the properties and reactivity of this compound. Quantum chemical calculations are invaluable for predicting molecular structures, understanding reaction mechanisms, and interpreting spectroscopic data.

    Emerging avenues include:

    Density Functional Theory (DFT) Calculations: To model the molecule's geometry, electronic structure (HOMO-LUMO energy gap), and vibrational frequencies, which can be correlated with experimental FT-IR and UV-Vis spectra.

    Reaction Pathway Modeling: To elucidate the transition states and activation energies for its synthesis and potential transformations, thereby guiding the optimization of reaction conditions.

    Molecular Docking Simulations: To predict the binding interactions between the target molecule and the active sites of enzymes, which is crucial for rational drug design. nih.gov This can help rationalize biological activities and guide the synthesis of more potent analogs.

    Expansion into Novel Material Science and Supramolecular Applications

    The rigid, planar structure and conjugated π-system of this compound suggest its potential utility in materials science. Oxadiazole-containing compounds have been investigated for a range of applications, including dyestuffs, scintillators, and heat-resistant or energetic materials. nih.govacs.org

    Future research could focus on:

    Organic Electronics: The molecule's structure is conducive to π-π stacking, a key interaction for charge transport in organic semiconductors. Its potential as an organic light-emitting diode (OLED) material or in organic field-effect transistors (OFETs) could be investigated.

    Fluorescent Probes: The combination of the furan and oxadiazole rings may impart fluorescent properties. Modifications to the structure could lead to the development of chemosensors that exhibit changes in fluorescence upon binding to specific ions or molecules.

    Supramolecular Assemblies: The potential for hydrogen bonding (via the nitrogen atoms) and π-π stacking interactions could be harnessed to construct well-defined supramolecular structures like liquid crystals or organic gels. Crystal engineering studies, supported by X-ray crystallography, could reveal how intermolecular forces govern the solid-state packing of the molecule. nih.gov

    Rational Design of Highly Selective Molecular Tools and Biochemical Modulators (Mechanistic Focus)

    The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and ability to act as a bioisosteric replacement for esters and amides. chim.itnih.gov This makes this compound an excellent starting point for the rational design of potent and selective biochemical modulators.

    A mechanistic focus on design would involve:

    Structure-Activity Relationship (SAR) Studies: Systematically modifying the furan and tolyl moieties to probe the key interactions with a biological target. For example, changing the position of the methyl group on the phenyl ring or replacing it with other substituents (e.g., methoxy, chloro) can fine-tune electronic and steric properties to enhance binding affinity and selectivity.

    Target-Specific Inhibitor Design: Using computational docking and the known structure of an enzyme's active site (e.g., kinases, proteases, or oxidoreductases) to design derivatives of the lead compound. The furan ring might act as a hydrogen bond acceptor, while the tolyl group could fit into a hydrophobic pocket. frontiersin.org

    Development of Molecular Probes: Incorporating reporter tags (e.g., fluorescent groups, biotin) onto the core structure to create molecular probes for studying biological pathways or for use in diagnostic assays. The goal is to design molecules that bind with high selectivity to a specific protein or biomolecule, allowing its function and localization to be studied.

    Design StrategyMechanistic RationalePotential Application
    Bioisosteric ReplacementThe 1,2,4-oxadiazole ring mimics the geometry and electronic properties of an ester or amide bond but is resistant to hydrolysis by esterases/amidases. nih.govImproving the pharmacokinetic profile of a drug candidate.
    Hydrophobic Pocket TargetingThe 4-methylphenyl (tolyl) group can be tailored to fit into specific hydrophobic pockets within an enzyme's active site.Designing selective kinase or protease inhibitors.
    Hydrogen Bond ModulationThe nitrogen atoms of the oxadiazole and the oxygen of the furan can act as hydrogen bond acceptors, forming key interactions with amino acid residues.Enhancing binding affinity and target specificity.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.